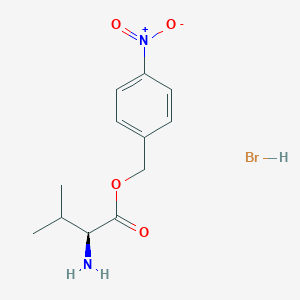
H-Val-P-nitrobenzyl ester hbr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Val-P-nitrobenzyl ester hydrobromide is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄·HBr and a molecular weight of 333.18 . This compound is commonly used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
H-Val-P-nitrobenzyl ester hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amino acids in peptide synthesis.
Drug Delivery Systems: Its unique chemical properties make it suitable for use in drug delivery systems.
Biological Research: It is used in various biological assays and experiments to study enzyme activity and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-P-nitrobenzyl ester hydrobromide typically involves the esterification of valine with p-nitrobenzyl alcohol in the presence of a suitable acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of H-Val-P-nitrobenzyl ester hydrobromide may involve large-scale esterification processes with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
H-Val-P-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include valine derivatives, p-nitrobenzyl alcohol, and various substituted products depending on the specific reaction conditions .
Mecanismo De Acción
The mechanism of action of H-Val-P-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the active valine derivative and p-nitrobenzyl alcohol. This process can modulate various biochemical pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to H-Val-P-nitrobenzyl ester hydrobromide include:
- H-Val-P-nitrobenzyl ester hydrochloride
- H-Val-P-nitrobenzyl ester acetate
- H-Val-P-nitrobenzyl ester sulfate
Uniqueness
H-Val-P-nitrobenzyl ester hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHPSGRHDCWSGR-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














